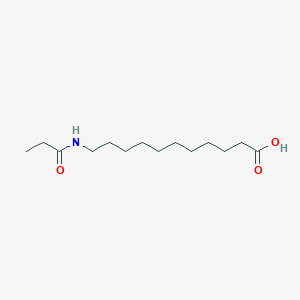
Dimethyl methyldopa hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl methyldopa hydrochloride is a pharmaceutical compound known for its application in the treatment of hypertension. It is a derivative of methyldopa, a centrally acting sympatholytic agent. The chemical formula of this compound is C11H15NO2 • HCl, and it typically appears as a white crystalline powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl methyldopa hydrochloride involves the use of veratraldehyde and 2-acetylamino methyl propionate as starting materials. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and validation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl methyldopa hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form corresponding oxides.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of dimethyl methyldopa, which can be further utilized in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Dimethyl methyldopa hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Medicine: It is primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: It is employed in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Dimethyl methyldopa hydrochloride exerts its effects by acting on alpha-2 adrenergic receptors. It inhibits the synthesis of norepinephrine by inhibiting the enzyme tyrosine hydroxylase. This leads to a reduction in adrenergic neuronal outflow and vasoconstrictor signals, ultimately lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldopa: A closely related compound with similar antihypertensive properties.
Levodopa: Used in the treatment of Parkinson’s disease, it shares structural similarities with methyldopa.
Carbidopa: Often used in combination with levodopa, it inhibits the decarboxylation of levodopa
Uniqueness
Dimethyl methyldopa hydrochloride is unique due to its specific action on alpha-2 adrenergic receptors and its ability to inhibit tyrosine hydroxylase. This makes it particularly effective in managing hypertension, especially in patients with renal insufficiency or during pregnancy .
Eigenschaften
Molekularformel |
C12H20ClNO5 |
|---|---|
Molekulargewicht |
293.74 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH.H2O/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;/h4-6H,7,13H2,1-3H3,(H,14,15);1H;1H2/t12-;;/m1../s1 |
InChI-Schlüssel |
NBLSVKGRNLQZSU-CURYUGHLSA-N |
Isomerische SMILES |
C[C@@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


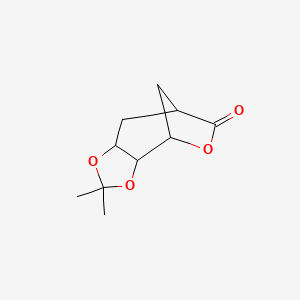
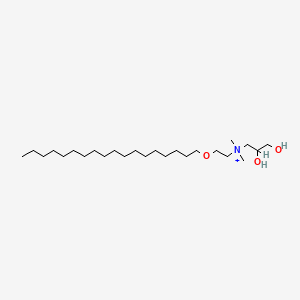
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

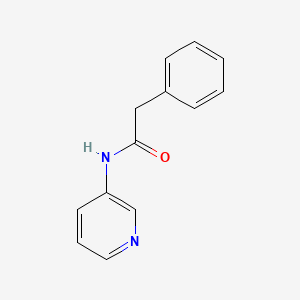
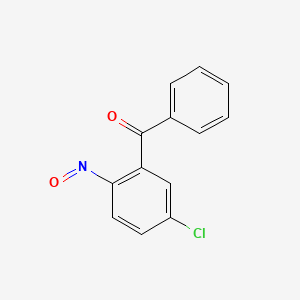
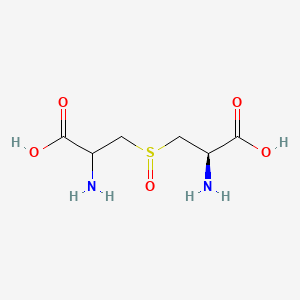
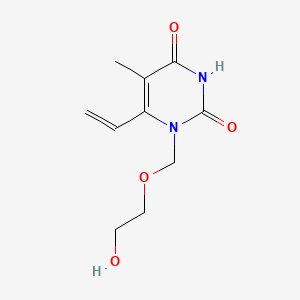
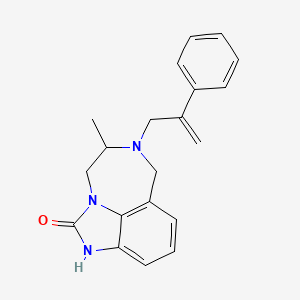
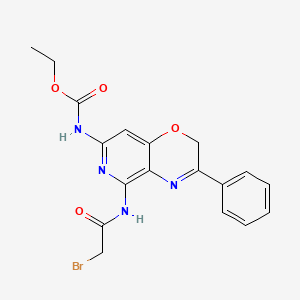


![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)
